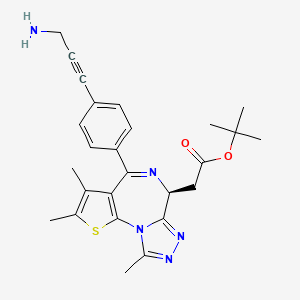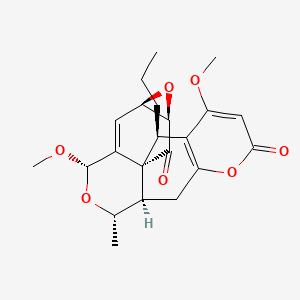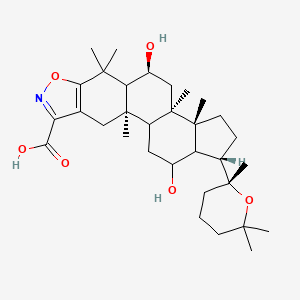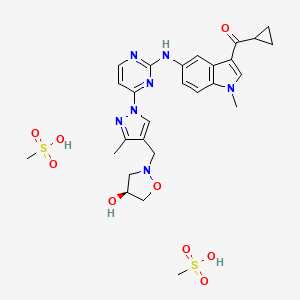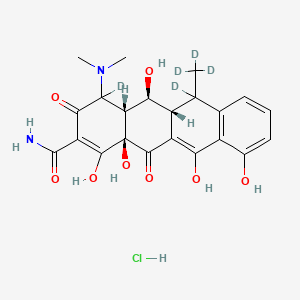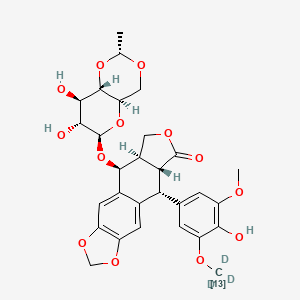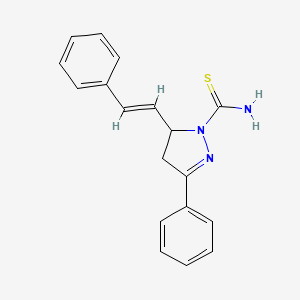
Egfr-IN-67
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-67 is a novel inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has shown significant potential in targeting EGFR mutations, which are commonly associated with various cancers, particularly non-small cell lung cancer (NSCLC). The development of this compound aims to overcome resistance mechanisms that limit the efficacy of first-generation EGFR inhibitors .
Vorbereitungsmethoden
The synthesis of Egfr-IN-67 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to construct the core molecular framework.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency, purity, and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Egfr-IN-67 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify specific functional groups within the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to introduce or modify hydrogen atoms within the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound.
Wissenschaftliche Forschungsanwendungen
Egfr-IN-67 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of EGFR inhibitors.
Biology: this compound is used to investigate the biological pathways and mechanisms involved in EGFR signaling.
Industry: This compound can be used in the development of new drugs and therapeutic strategies targeting EGFR.
Wirkmechanismus
Egfr-IN-67 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include the ATP-binding site of the EGFR enzyme, where it competes with ATP to block kinase activity . This inhibition leads to the suppression of tumor growth and proliferation in cancers with EGFR mutations.
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-67 is compared with other similar compounds, such as:
Erlotinib: Another first-generation EGFR inhibitor with similar mechanisms but different pharmacokinetic properties.
Osimertinib: A third-generation EGFR inhibitor that targets specific mutations like T790M, similar to this compound.
This compound is unique in its ability to overcome resistance mechanisms that limit the efficacy of first-generation inhibitors, making it a promising candidate for treating resistant forms of cancer .
Eigenschaften
Molekularformel |
C18H17N3S |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
5-phenyl-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C18H17N3S/c19-18(22)21-16(12-11-14-7-3-1-4-8-14)13-17(20-21)15-9-5-2-6-10-15/h1-12,16H,13H2,(H2,19,22)/b12-11+ |
InChI-Schlüssel |
DVEFZLZUDQXPCI-VAWYXSNFSA-N |
Isomerische SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=S)N)/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=S)N)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


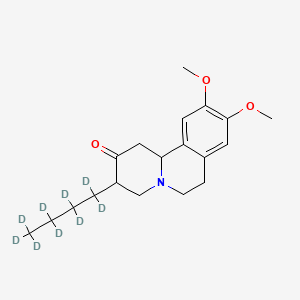
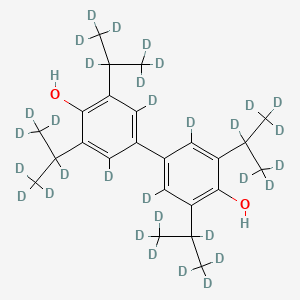
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
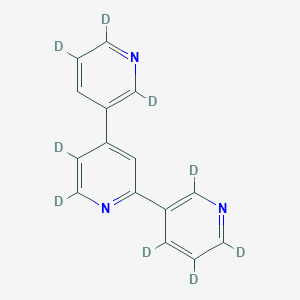
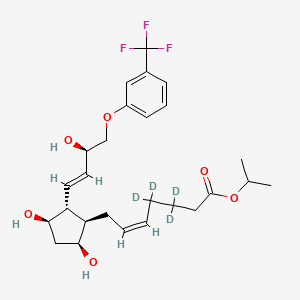
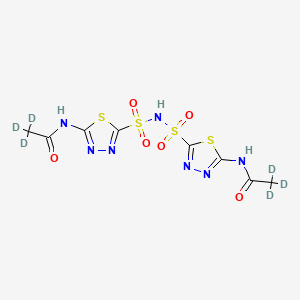
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
